

# Strategies to mitigate TNG348 off-target kinase activity

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Compound of Interest		
Compound Name:	TNG348	
Cat. No.:	B15136822	Get Quote

## **Technical Support Center: TNG348**

Welcome to the technical support center for **TNG348**. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving **TNG348**, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1). Here you will find answers to frequently asked questions and detailed guides to address specific issues you may encounter.

# Frequently Asked Questions (FAQs)

Q1: What is **TNG348** and what is its primary target?

A1: **TNG348** is an orally bioavailable, allosteric small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] Its primary target, USP1, is a deubiquitinating enzyme that plays a crucial role in DNA damage repair by regulating the Fanconi anemia pathway and translesion synthesis.[2] **TNG348** binds to a cryptic pocket of USP1, leading to the inhibition of its deubiquitinase activity.[3]

Q2: What is the mechanism of action of **TNG348**?

A2: **TNG348** specifically inhibits USP1, which prevents the deubiquitination of two key proteins involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1] The accumulation of monoubiquitinated PCNA and FANCD2 disrupts DNA replication and repair processes, leading to synthetic lethality in cancer



cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations or other homologous recombination deficiencies (HRD).[4][5][6]

Q3: What is the known off-target profile of TNG348?

A3: **TNG348** is a highly selective inhibitor of USP1.[4][7] In a broad panel of 468 kinases, only one significant off-target interaction was identified: ULK3 (Unc-51 Like Autophagy Activating Kinase 3).[4][7] It is important to consider this off-target activity when interpreting experimental results, especially at higher concentrations of **TNG348**.

Q4: What is ULK3 and what are the potential consequences of its inhibition?

A4: ULK3 is a serine/threonine kinase with roles in several key cellular processes, including the Sonic hedgehog (SHH) signaling pathway, autophagy, and the final stages of cell division (cytokinetic abscission).[1][8] Inhibition of ULK3 could potentially lead to:

- Disruption of SHH signaling: This pathway is crucial during embryonic development and its misregulation is implicated in certain cancers.[1]
- Modulation of autophagy: Autophagy is a cellular recycling process that can either promote
  or suppress tumor growth depending on the context.[4][7]
- Defects in cell division: ULK3 is involved in the abscission checkpoint, which ensures genomic stability during cell division.[5]

Q5: The clinical development of **TNG348** was discontinued. Why?

A5: The Phase I/II clinical trial of **TNG348** was terminated due to grade 3/4 liver toxicity observed in the initial patient cohorts. The precise mechanism of this toxicity is not publicly detailed, but it could be related to on-target effects in liver cells, off-target effects, or a combination of factors.

## **Troubleshooting Guides**

Issue 1: Unexpected cellular phenotype or toxicity not consistent with USP1 inhibition.

 Possible Cause: Off-target inhibition of ULK3 or other unknown targets, particularly at high concentrations of TNG348.



- Troubleshooting Steps:
  - Concentration Optimization: Determine the minimal effective concentration of TNG348 for USP1 inhibition in your model system to reduce the likelihood of off-target effects.
  - Orthogonal Validation: Use a structurally distinct USP1 inhibitor to confirm that the observed phenotype is due to USP1 inhibition and not a TNG348-specific off-target effect.
  - Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR/Cas9 to deplete USP1 and see if it phenocopies the effects of TNG348.
  - ULK3 Phenotype Assessment: Investigate whether the unexpected phenotype aligns with known functions of ULK3, such as altered autophagy or SHH signaling.

Issue 2: Difficulty confirming **TNG348**'s on-target activity in a new cell line.

- Possible Cause: The cell line may not have the appropriate genetic background (e.g., BRCA1/2 mutation or HRD) for sensitivity to USP1 inhibition, or the experimental conditions may be suboptimal.
- Troubleshooting Steps:
  - Cell Line Characterization: Confirm the homologous recombination deficiency status of your cell line. TNG348 is most effective in HRD-positive cells.[6]
  - Biomarker Analysis: Measure the levels of monoubiquitinated PCNA and FANCD2 by western blot after TNG348 treatment. An increase in these biomarkers confirms USP1 inhibition.[1]
  - Positive Control: Use a well-characterized HRD-positive cell line (e.g., MDA-MB-436) as a
    positive control for TNG348 sensitivity.[4]

## **Data Presentation**

Table 1: Kinase Selectivity Profile of TNG348



Kinase Target	Assay Type	TNG348 Concentration (µM)	Percent Inhibition	Reference
467 Kinases	KINOMEscan	10	< 35%	[4][7]
ULK3	KINOMEscan	10	89%	[4][7]

# **Experimental Protocols**

Protocol 1: Western Blot for USP1 Inhibition Biomarkers

Objective: To confirm the on-target activity of **TNG348** by detecting the accumulation of monoubiquitinated PCNA and FANCD2.

#### Methodology:

- Cell Culture and Treatment: Plate cells and treat with a dose-range of TNG348 (e.g., 10 nM 1 μM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
- Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate with primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH or β-actin).
  - Wash and incubate with the appropriate HRP-conjugated secondary antibodies.



- Develop the blot using an ECL substrate and image.
- Data Analysis: Look for the appearance of higher molecular weight bands corresponding to monoubiquitinated PCNA and FANCD2 in the TNG348-treated samples.

Protocol 2: Kinome Profiling to Assess Off-Target Activity

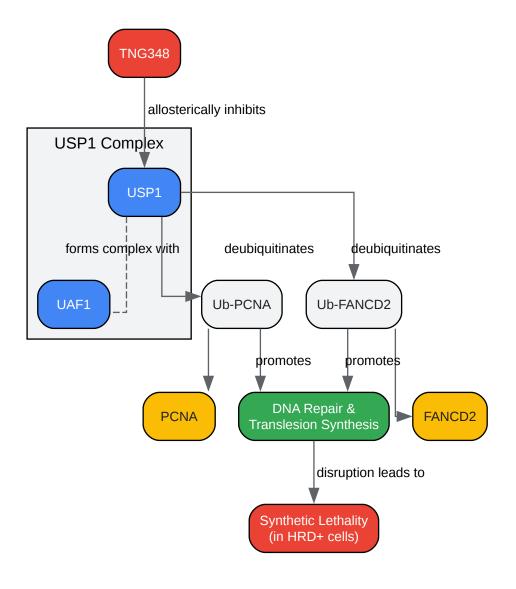
Objective: To determine the selectivity of a compound like **TNG348** against a broad panel of kinases.

#### Methodology:

- Compound Preparation: Prepare the inhibitor at a high concentration (e.g., 10  $\mu$ M) to maximize the detection of potential off-target interactions.
- Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins' KINOMEscan™). These services typically use a competition binding assay where the test compound competes with a labeled ligand for binding to a large panel of recombinant kinases.
- Data Analysis: The service will provide data as percent inhibition for each kinase at the tested concentration. Significant inhibition (typically >35% or as defined by the service) indicates a potential off-target interaction that may warrant further investigation.

## **Visualizations**

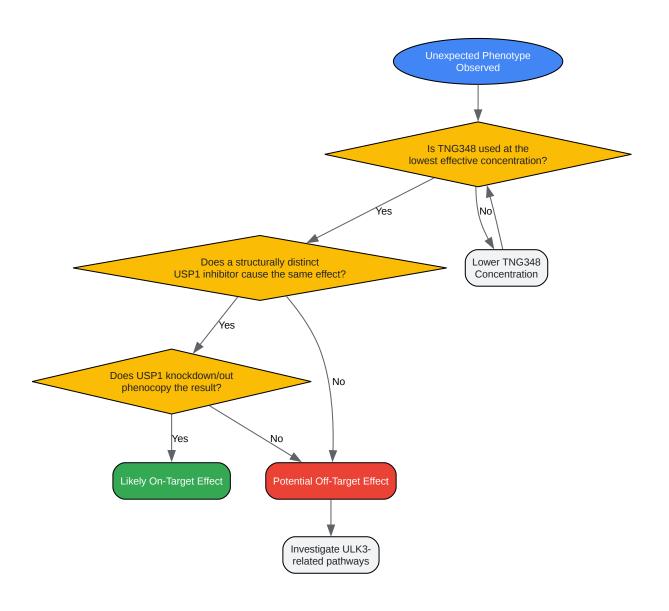




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Caption: Mechanism of action of TNG348 in inhibiting the USP1 deubiquitinase.





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Caption: Troubleshooting workflow for unexpected phenotypes with TNG348.



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